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Compound of Interest

Compound Name:
2-Chloro-N-methoxy-N-

methylacetamide

Cat. No.: B1631021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile synthetic intermediate, 2-Chloro-N-methoxy-N-methylacetamide (CAS No: 67442-

07-3). The information presented herein is intended to support research and development

activities by providing detailed spectroscopic and procedural information.

Molecular Structure and Properties
2-Chloro-N-methoxy-N-methylacetamide is a Weinreb amide with the molecular formula

C₄H₈ClNO₂ and a molecular weight of 137.56 g/mol . Its structure is characterized by a central

acetamide backbone with a chlorine substituent on the alpha-carbon and methoxy and methyl

groups on the amide nitrogen. This compound typically appears as a white to light yellow solid

with a melting point in the range of 39-41 °C.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 2-Chloro-N-
methoxy-N-methylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.24 Singlet 2H -CH₂Cl

3.74 Singlet 3H -OCH₃

3.22 Singlet 3H -NCH₃

Solvent: CDCl₃,

Spectrometer

Frequency: 300 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm Carbon Assignment

~168 C=O (Amide Carbonyl)

~62 -OCH₃

~42 -CH₂Cl

~34 -NCH₃

Note: These are predicted values based on

typical chemical shift ranges for the respective

functional groups. Experimental data was not

available in the searched literature.

Infrared (IR) Spectroscopy
An ATR-IR spectrum for this compound is available from Bio-Rad Laboratories, sourced from a

sample provided by Alfa Aesar, Thermo Fisher Scientific. While the full experimental spectrum

is not publicly available, the predicted key absorption bands are listed below.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Assignment

~2950-2850 C-H stretch (alkyl)

~1680 C=O stretch (amide)

~1450 C-H bend (alkyl)

~1100 C-O stretch (methoxy)

~750 C-Cl stretch

Note: These are predicted values based on

characteristic IR absorption frequencies for the

functional groups present in the molecule.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Ion

138 [M+H]⁺

Ionization Method: Chemical Ionization (CI)

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2-Chloro-N-methoxy-N-methylacetamide (5-10 mg)

Deuterated chloroform (CDCl₃)
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NMR tube

Pipette

Vortex mixer (optional)

Procedure:

Accurately weigh 5-10 mg of 2-Chloro-N-methoxy-N-methylacetamide and transfer it into a

clean, dry NMR tube.

Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

Securely cap the NMR tube and gently agitate it until the sample is completely dissolved. A

vortex mixer can be used for a short duration if necessary.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a

30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-2 seconds.

For the ¹³C NMR spectrum, use a proton-decoupled pulse program. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer

relaxation delay may be required.

Process the acquired free induction decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16

ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:
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2-Chloro-N-methoxy-N-methylacetamide (solid)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol

or acetone.

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Place a small amount of solid 2-Chloro-N-methoxy-N-methylacetamide onto the ATR

crystal using a clean spatula, ensuring complete coverage of the crystal surface.

Apply pressure using the spectrometer's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio over a range of 4000 to 400 cm⁻¹.

After the measurement, release the pressure arm, remove the sample, and clean the ATR

crystal thoroughly.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

2-Chloro-N-methoxy-N-methylacetamide

Appropriate solvent (e.g., methanol, acetonitrile)
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Vials

Syringe and filter (if necessary)

Mass spectrometer (e.g., with Chemical Ionization or Electrospray Ionization source)

Procedure:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.

Further dilution to the low µg/mL or ng/mL range may be necessary depending on the

instrument's sensitivity.

If the solution contains any particulate matter, filter it through a syringe filter to prevent

clogging of the instrument.

Introduce the sample into the mass spectrometer. This can be done via direct infusion using

a syringe pump or through a chromatographic system like an HPLC or GC.

Acquire the mass spectrum in positive ion mode. For Chemical Ionization (CI), methane or

isobutane can be used as the reagent gas. For Electrospray Ionization (ESI), the mobile

phase will influence ionization.

Analyze the resulting spectrum for the molecular ion peak (e.g., [M+H]⁺) to confirm the

molecular weight.

If tandem mass spectrometry (MS/MS) capabilities are available, select the molecular ion

and subject it to collision-induced dissociation to obtain a fragmentation pattern, which can

provide further structural information.

Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for

the spectroscopic analysis of 2-Chloro-N-methoxy-N-methylacetamide and the relationship

between the different spectroscopic techniques.
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Caption: Workflow for the spectroscopic analysis of 2-Chloro-N-methoxy-N-
methylacetamide.
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Caption: Relationship between spectroscopic techniques and derived structural information.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-N-methoxy-N-
methylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1631021#spectroscopic-data-nmr-ir-ms-of-2-chloro-
n-methoxy-n-methylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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